2-Chloro-1,1,1,4-tetrafluoro-2-butene, also known as HCFO-1233xf, is a hydrochlorofluoroolefin (HCFO) recognized for its utility as a chemical intermediate and its favorable environmental properties, including a low Global Warming Potential (GWP). It serves as a critical precursor in the synthesis of next-generation refrigerants like HFO-1234yf. Its specific boiling point and reactivity also make it a candidate for specialized solvent applications and a building block for introducing trifluoromethyl groups into complex molecules.
While structurally similar to other hydrofluoroolefins (HFOs) and hydrochlorofluoroolefins (HCFOs), 2-Chloro-1,1,1,4-tetrafluoro-2-butene (HCFO-1233xf) possesses a distinct combination of properties that prevents direct substitution. Its specific boiling point of approximately 12-15°C dictates its vapor pressure profile, which is critical for both its efficiency as a synthesis intermediate and its handling in solvent systems. Isomeric variants like HCFO-1233zd(E) have a higher boiling point (19°C), altering process dynamics and performance in temperature-sensitive applications. Furthermore, its unique reactivity profile makes it a preferred precursor for specific catalytic pathways, such as the production of HFO-1234yf, where alternative feedstocks would require significant process re-optimization or result in lower yields.
2-Chloro-1,1,1,4-tetrafluoro-2-butene (HCFO-1233xf) is repeatedly identified in patent literature as a key intermediate in the manufacturing of 2,3,3,3-tetrafluoropropene (HFO-1234yf), a leading low-GWP refrigerant. Its value lies in its ability to form an azeotropic or azeotrope-like mixture with hydrogen fluoride (HF), a critical reactant. This behavior facilitates process control and separation during synthesis, a property not shared by less direct precursors. The formation of this azeotrope is a specific physicochemical interaction that underpins its utility in established industrial production routes for HFO-1234yf.
| Evidence Dimension | Role in HFO-1234yf Synthesis |
| Target Compound Data | Serves as a direct intermediate, forming a process-critical azeotrope-like mixture with HF. |
| Comparator Or Baseline | Alternative synthesis routes or other halogenated propenes that do not form this specific azeotrope with HF. |
| Quantified Difference | Not applicable (Qualitative process advantage) |
| Conditions | Industrial synthesis of HFO-1234yf via catalytic fluorination. |
For manufacturers of HFO-1234yf, procuring HCFO-1233xf provides access to an established, patent-validated synthesis pathway, potentially reducing process development costs and improving efficiency.
The normal boiling point of HCFO-1233xf is approximately 12.1 K (or °C) lower than its close structural isomer, HCFO-1233zd(E). Experimental measurements place the boiling point of HCFO-1233xf at 285.23 K (12.08°C), while HCFO-1233zd(E) boils at a higher temperature of 19°C. This significant difference in volatility is a primary differentiator for process design. The lower boiling point of HCFO-1233xf results in a higher vapor pressure at room temperature (158.20 kPa at 25°C), making it more suitable for applications requiring higher volatility or easier removal post-process compared to HCFO-1233zd(E).
| Evidence Dimension | Normal Boiling Point |
| Target Compound Data | 285.23 K (12.08°C) |
| Comparator Or Baseline | HCFO-1233zd(E): 19°C (292.15 K) |
| Quantified Difference | ~6.9 K lower boiling point |
| Conditions | Atmospheric pressure (101.325 kPa) |
This lower boiling point allows for precise temperature control in low-temperature reactions and enables its use as a solvent or cleaning agent where easy, low-energy evaporation is a procurement requirement.
2-Chloro-1,1,1,4-tetrafluoro-2-butene (HCFO-1233xf) has a very low 100-year Global Warming Potential (GWP) of approximately 4. This is substantially lower than legacy hydrofluorocarbons (HFCs) such as HFC-134a (GWP of 1430) that it is designed to help replace via its conversion to HFO-1234yf. Its GWP is comparable to that of HCFO-1233zd(E), which has a GWP of 1-7. The ultra-low GWP is a result of its short atmospheric lifetime of about 42 days, which prevents significant accumulation in the atmosphere.
| Evidence Dimension | Global Warming Potential (100-year) |
| Target Compound Data | ~4 |
| Comparator Or Baseline | HFC-134a: 1430; HCFO-1233zd(E): 1-7 |
| Quantified Difference | >99.7% reduction vs. HFC-134a; comparable to HCFO-1233zd(E) |
| Conditions | 100-year time horizon, CO2 = 1 |
Using this compound as a chemical feedstock directly supports the production of materials that comply with global environmental regulations aimed at phasing down high-GWP substances, such as the Kigali Amendment and EU F-Gas regulations.
Given its established role as a key intermediate that forms a process-critical azeotrope with HF, this compound is the right choice for chemical manufacturers implementing or optimizing production lines for the ultra-low GWP refrigerant HFO-1234yf.
The compound serves as an efficient and cost-effective building block for introducing the trifluoromethyl (-CF3) group into organic molecules. Its defined reactivity allows for base-promoted reactions with various nucleophiles under mild conditions, making it a practical choice for developing novel pharmaceuticals and agrochemicals where the -CF3 moiety is critical for modulating properties like lipophilicity and metabolic stability.
With a boiling point near room temperature (~12°C) and a high vapor pressure, HCFO-1233xf is well-suited for applications requiring a non-flammable, volatile solvent that can be easily removed with minimal energy input after use. This makes it a candidate for precision cleaning of electronics or as a carrier fluid where residue-free evaporation is essential.